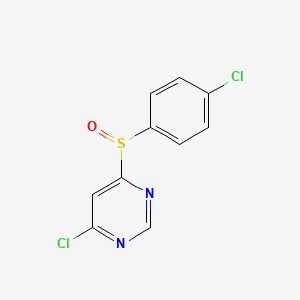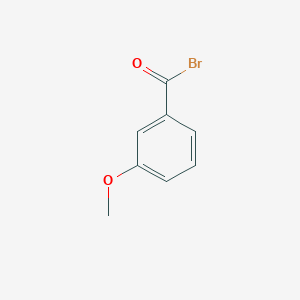
3-Methoxybenzoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybenzoyl bromide, also known as 1-bromomethyl-3-methoxybenzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzyl bromide and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
3-Methoxybenzoyl bromide can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). Another method involves the reaction of 3-methoxybenzyl chloride with sodium bromide (NaBr) in the presence of a suitable solvent .
Industrial production of this compound typically involves the use of large-scale bromination reactions, where 3-methoxybenzyl alcohol is treated with brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide .
Analyse Des Réactions Chimiques
3-Methoxybenzoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction Reactions: It can be reduced to 3-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Applications De Recherche Scientifique
3-Methoxybenzoyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methoxybenzoyl bromide involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly reactive and can be easily displaced by nucleophiles. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds. The methoxy group on the benzene ring can also influence the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
3-Methoxybenzoyl bromide can be compared with other benzyl bromide derivatives, such as:
4-Methoxybenzyl bromide: Similar structure but with the methoxy group at the para position.
2-Methoxybenzyl bromide: Similar structure but with the methoxy group at the ortho position.
Benzyl bromide: Lacks the methoxy group, making it less reactive in certain reactions.
The presence of the methoxy group in this compound enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
67958-01-4 |
|---|---|
Formule moléculaire |
C8H7BrO2 |
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
3-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |
Clé InChI |
VFZWKSCGGSWMPI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)
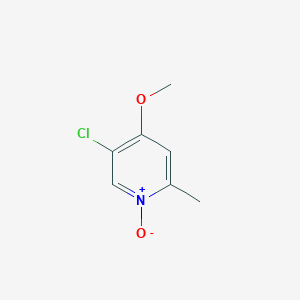

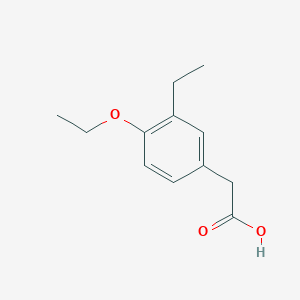
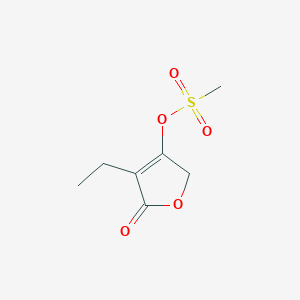

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
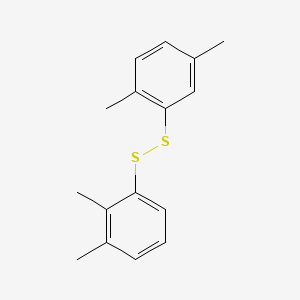
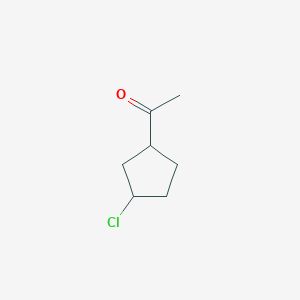
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)

